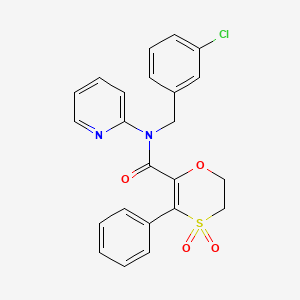

N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

CAS No.:

Cat. No.: VC16347826

Molecular Formula: C23H19ClN2O4S

Molecular Weight: 454.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H19ClN2O4S |

|---|---|

| Molecular Weight | 454.9 g/mol |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

| Standard InChI | InChI=1S/C23H19ClN2O4S/c24-19-10-6-7-17(15-19)16-26(20-11-4-5-12-25-20)23(27)21-22(18-8-2-1-3-9-18)31(28,29)14-13-30-21/h1-12,15H,13-14,16H2 |

| Standard InChI Key | VNQSVLSHRLFTSQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s architecture combines multiple aromatic and heterocyclic systems, creating a scaffold with unique electronic and steric properties. Key structural features include:

-

Dihydro-1,4-oxathiine ring: A six-membered ring containing one oxygen and one sulfur atom, oxidized to a 4,4-dioxide moiety.

-

Chlorobenzyl group: A 3-chlorophenylmethyl substituent contributing hydrophobicity and potential halogen bonding.

-

Pyridinyl and phenyl groups: Aromatic systems that may participate in π-π stacking interactions.

Table 1: Molecular and Computational Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₉ClN₂O₄S |

| Molecular Weight | 454.9 g/mol |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

| SMILES | C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3)C4=CC=CC=C4 |

| InChIKey | VNQSVLSHRLFTSQ-UHFFFAOYSA-N |

The sulfur atoms in the oxathiine ring adopt a tetrahedral geometry due to the dioxide groups, enhancing the molecule’s polarity. Computational models predict moderate aqueous solubility (LogP ≈ 3.2) and potential hydrogen-bonding capacity from the carboxamide and pyridine moieties.

Synthetic Pathways

The synthesis of N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves multi-step organic reactions, typically proceeding as follows:

Step 1: Formation of the Dihydro-1,4-Oxathiine Core

A thiirane derivative undergoes ring expansion via [4+2] cycloaddition with a diene, followed by oxidation to introduce the dioxide groups. Alternative routes may involve thiol-ene click chemistry.

Step 3: Carboxamide Formation

Coupling the intermediate with pyridin-2-amine using carbodiimide-based reagents (e.g., EDC/HOBt) forms the carboxamide bond.

Step 4: Final Oxidation

Treatment with a strong oxidizing agent (e.g., m-CPBA) converts the sulfur atom in the oxathiine ring to a 4,4-dioxide.

Yield Optimization: Pilot studies report yields of 15–30% for the final step, necessitating chromatographic purification.

Hypothetical Biological Activities

While direct bioactivity data for this compound are unavailable, structural analogs and related heterocycles provide insights into potential mechanisms:

Enzyme Inhibition

-

Cyclooxygenase-2 (COX-2): The dioxide moiety may mimic sulfone groups in COX-2 inhibitors like celecoxib.

-

Protein Kinases: The pyridine and benzyl groups could occupy ATP-binding pockets in kinases such as EGFR or VEGFR.

Receptor Interactions

-

G-Protein-Coupled Receptors (GPCRs): The chlorobenzyl group may target adenosine A₂A or serotonin receptors.

Research Gaps and Future Directions

Despite its intriguing structure, the compound’s pharmacological profile remains underexplored. Critical research priorities include:

-

In Vitro Screening: Assess cytotoxicity, enzyme inhibition, and receptor binding using panels like the NCI-60.

-

ADMET Profiling: Evaluate solubility, metabolic stability, and membrane permeability.

-

Structural Optimization: Modify the oxathiine ring or substituents to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume